molecular formula C9H11NO2 B2403725 2-(Oxetan-3-yloxy)aniline CAS No. 1349717-13-0

2-(Oxetan-3-yloxy)aniline

Cat. No.: B2403725
CAS No.: 1349717-13-0
M. Wt: 165.192
InChI Key: ZYDPAUQAFXSHAB-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yloxy)aniline is a chemical compound that belongs to the class of anilinesThis compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Synthetic Routes and Reaction Conditions:

    Intramolecular Williamson Ether Synthesis: This method involves the reaction of an appropriate aniline derivative with an oxetane precursor under basic conditions to form the oxetane ring.

    Paternò-Büchi [2+2] Cycloaddition Reaction: This light-mediated reaction involves the cycloaddition of an aniline derivative with an alkene to form the oxetane ring.

Industrial Production Methods:

  • The industrial production of this compound typically involves bulk custom synthesis, where the compound is synthesized in large quantities using optimized reaction conditions to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the aniline group is oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amine derivatives.

    Substitution: It can undergo electrophilic substitution reactions, where the aniline group is substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides, and acyl chlorides are used under acidic or basic conditions.

Major Products:

  • The major products formed from these reactions include nitroaniline, aminoaniline, and substituted aniline derivatives.

Scientific Research Applications

2-(Oxetan-3-yloxy)aniline has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is used as a lead compound for the development of drugs for the treatment of cancer, Alzheimer’s disease, and other neurological disorders.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death .

Comparison with Similar Compounds

    Oxetane: The simplest member of the oxetane family, known for its stability and reactivity.

    3-(2-Anilinoethoxy)oxetane: A closely related compound with similar chemical properties and applications.

Uniqueness:

  • 2-(Oxetan-3-yloxy)aniline is unique due to its combination of an oxetane ring and aniline group, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical reactions and potential applications in various fields.

Properties

IUPAC Name

2-(oxetan-3-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDPAUQAFXSHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349717-13-0
Record name 2-(oxetan-3-yloxy)aniline
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